Cholesterol Isopropyl Carbonate

Vue d'ensemble

Description

Cholesterol Isopropyl Carbonate is a derivative of cholesterol, a waxy substance found in animal tissues. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular formula C31H52O3 and a molecular weight of 472.75 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cholesterol Isopropyl Carbonate can be synthesized through esterification reactions. One common method involves the reaction of cholesterol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Cholesterol Isopropyl Carbonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert the carbonate group into other functional groups, altering the compound’s properties.

Substitution: Substitution reactions can replace the isopropyl group with other alkyl or aryl groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols .

Applications De Recherche Scientifique

Biological Membrane Studies

Membrane Fluidity and Permeability

CIC's structural similarity to cholesterol allows it to be utilized as a model compound for studying biological membranes. Research indicates that CIC can influence membrane fluidity and permeability, which are critical factors in drug delivery systems and cellular uptake mechanisms. By mimicking cholesterol's behavior within membranes, CIC can help elucidate the effects of various agents on membrane integrity and function.

Protein-Lipid Interactions

Studies have suggested that CIC may facilitate research into protein-lipid interactions. This is particularly relevant in proteomic research, where understanding how proteins interact with lipid membranes can inform drug design and therapeutic strategies.

Drug Delivery Systems

Controlled Release Mechanisms

CIC's solid-state at room temperature distinguishes it from many other lipid-based compounds, making it particularly useful for microencapsulation and controlled drug delivery systems. Its phase transition properties enable the development of formulations that can release therapeutic agents in response to specific stimuli, such as temperature changes.

Theranostic Applications

Recent advancements have explored the incorporation of CIC into liposome formulations for theranostic applications. These formulations can simultaneously deliver therapeutic agents while providing imaging capabilities, enhancing the efficacy of treatments for diseases such as cancer .

Liquid Crystal Applications

Liquid Crystalline Properties

CIC exhibits liquid crystalline properties, allowing it to transition between different phases depending on temperature. This characteristic positions it as a candidate for developing novel liquid crystal materials used in display technology, photonics, and sensors. The ability to manipulate its phase behavior opens avenues for innovative applications in various technological fields.

Synthetic Chemistry

Modification and Functionalization

The unique structure of CIC allows for various chemical modifications and functionalizations. This versatility is advantageous in synthetic chemistry, where researchers can create derivatives with tailored properties for specific applications. The synthesis methods employed can vary in yield and purity, impacting the compound's effectiveness in practical applications.

Case Study: Drug Delivery Efficacy

A study focused on the use of CIC in liposomal formulations demonstrated improved drug distribution and bioavailability in cancer cells compared to conventional liposomes. The incorporation of CIC enhanced the stability and loading efficiency of the liposomes, leading to increased cytotoxicity against targeted cancer cell lines .

Case Study: Membrane Interaction

Research examining CIC's interaction with biological membranes highlighted its potential role in modulating membrane fluidity. This study provided insights into how CIC could be utilized to improve drug delivery mechanisms by enhancing cellular uptake through altered membrane dynamics.

Mécanisme D'action

The mechanism of action of Cholesterol Isopropyl Carbonate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholesteryl Oleate: Another cholesterol ester with different fatty acid components.

Cholesteryl Palmitate: Similar in structure but with a palmitic acid ester group.

Cholesteryl Stearate: Contains a stearic acid ester group.

Uniqueness

Cholesterol Isopropyl Carbonate is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications, such as in the development of liquid crystal materials and advanced drug delivery systems .

Activité Biologique

Cholesterol Isopropyl Carbonate (CIPC) is a derivative of cholesterol that has garnered attention for its potential biological activities, particularly in drug delivery systems and therapeutic applications. This article delves into the biological activity of CIPC, highlighting its mechanisms, applications, and relevant research findings.

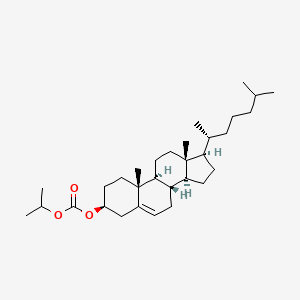

Chemical Structure and Properties

This compound is synthesized from cholesterol, which is a crucial component of cell membranes and a precursor for various bioactive molecules. CIPC retains the amphiphilic nature of cholesterol, allowing it to interact with biological membranes effectively. Its chemical structure can be represented as follows:

This combination enhances its solubility and bioavailability, making it suitable for various pharmaceutical formulations.

Mechanisms of Biological Activity

The biological activity of CIPC can be attributed to several mechanisms:

- Cell Membrane Interaction : CIPC's amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for drug delivery applications where enhanced cellular uptake is desired.

- Drug Carrier Potential : CIPC has been shown to serve as an effective carrier for various therapeutic agents. Its ability to form micelles or liposomes facilitates the encapsulation of hydrophobic drugs, improving their solubility and stability in biological environments .

- Targeted Delivery : Research indicates that CIPC can be functionalized to target specific cells or tissues, enhancing the efficacy of drug delivery systems. For instance, cholesterol-based neoglycoconjugates have demonstrated improved targeting capabilities in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated the efficacy of CIPC in enhancing drug delivery:

- Cellular Uptake : A study involving A549 lung cancer cells showed that CIPC-loaded micelles exhibited significant cellular uptake within 30 minutes, with fluorescence intensity increasing over time. This indicates a time-dependent accumulation of the drug within the cells, suggesting that CIPC can enhance the bioavailability of co-administered drugs .

- Stability : The stability of CIPC formulations at 4 °C over one month was confirmed, indicating its potential for long-term storage in pharmaceutical applications .

In Vivo Studies

In vivo studies further support the biological activity of CIPC:

- Therapeutic Efficacy : Animal models have shown that cholesterol-based carriers improve the therapeutic outcomes of chemotherapeutic agents. For example, formulations incorporating CIPC have led to reduced tumor sizes in xenograft models compared to controls .

- Biocompatibility : Cholesterol derivatives like CIPC exhibit low toxicity profiles in vivo, making them suitable candidates for clinical applications without significant adverse effects on normal tissues .

Case Studies

- Cancer Therapy : A study investigated the use of cholesterol-based micelles containing siRNA and curcumin for treating lung cancer. The results indicated that these formulations significantly inhibited tumor growth in preclinical models while demonstrating minimal toxicity to healthy cells .

- Gene Delivery : Another case study focused on using CIPC as a vector for delivering genetic material. The study found that CIPC-modified liposomes effectively delivered siRNA into target cells, leading to successful gene silencing and therapeutic effects against specific diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGCTZUMTALIQV-GTPODGLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659872 | |

| Record name | (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78916-25-3 | |

| Record name | (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.